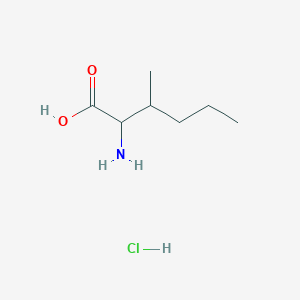
2-Amino-3-methylhexanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-methylhexanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is known for its unique structure, which includes an amino group, a methyl group, and a hexanoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Amino-3-methylhexanoic acid hydrochloride can be synthesized through several methods. One common approach involves the chemical synthesis of 2-amino-3-methylhexanoic acid, followed by its conversion to the hydrochloride salt. The synthesis typically involves the use of starting materials such as 2-methylhexanoic acid and ammonia. The reaction conditions often include the use of solvents like ethanol or water and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-amino-3-methylhexanoic acid hydrochloride may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-methylhexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of 2-amino-3-methylhexanoic acid hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from the reactions of 2-amino-3-methylhexanoic acid hydrochloride depend on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-methylhexanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is studied for its role in metabolic pathways and its potential as a biochemical marker.
Medicine: Research explores its potential therapeutic effects, including its use in drug development and as a treatment for certain medical conditions.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 2-Amino-3-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor in enzymatic reactions, influencing metabolic processes. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular functions and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Amino-3-methylhexanoic acid hydrochloride can be compared with other similar compounds, such as:
2-Amino-3-methylbutanoic acid: This compound has a similar structure but with a shorter carbon chain.
2-Amino-3-methylpentanoic acid: This compound has one less carbon atom in its chain compared to 2-Amino-3-methylhexanoic acid.
2-Amino-3-methylheptanoic acid: This compound has one more carbon atom in its chain compared to 2-Amino-3-methylhexanoic acid.
The uniqueness of 2-Amino-3-methylhexanoic acid hydrochloride lies in its specific structure and the resulting chemical and biological properties, which make it suitable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
2-amino-3-methylhexanoic acid;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-4-5(2)6(8)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H |
InChI-Schlüssel |
KGTOQOXTKKWWFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)C(C(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Oxobicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13464179.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanamine](/img/structure/B13464181.png)

![6-Methoxy-3-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13464198.png)

![rac-(1R,5R,6S)-1-[(tert-butoxy)methyl]-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13464211.png)
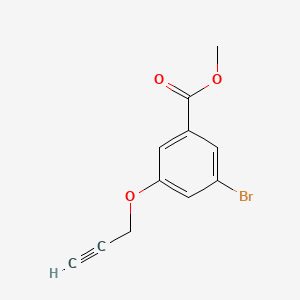
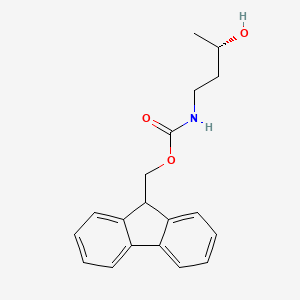
![{3-Iodobicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13464231.png)
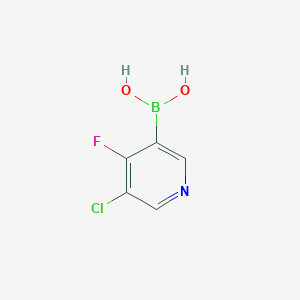
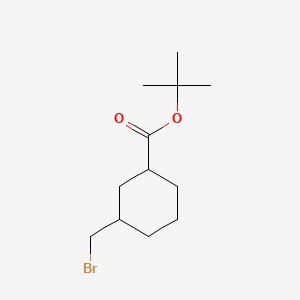
![2-Benzoyl-1-(trifluoromethyl)-2-azabicyclo[2.2.2]octane](/img/structure/B13464245.png)
![Ethyl 4-hydroxy-6-oxo-6'-(trifluoromethyl)-1,2,3,6-tetrahydro-[2,3'-bipyridine]-5-carboxylate](/img/structure/B13464247.png)
